molecular formula C13H13FN4O B2915808 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 2195879-57-1

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone

Cat. No.: B2915808
CAS No.: 2195879-57-1
M. Wt: 260.272
InChI Key: BYCHTJNNUYNYTM-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetically valuable chemical compound designed for research and development, particularly in medicinal chemistry. Its structure incorporates both an azetidine ring and a 1,2,3-triazole group, a combination frequently employed as a bioisostere in drug discovery to optimize properties like potency, metabolic stability, and solubility . The 3-fluoro-4-methylphenyl methanone moiety further enhances its utility as a versatile scaffold for constructing more complex molecules. Compounds featuring the 1,2,3-triazole core have demonstrated significant pharmacological activities in research settings, serving as key components in development candidates for a range of targets. For instance, similar triazole-containing structures have been investigated as orexin receptor antagonists for the potential treatment of sleep and anxiety disorders , and as integrase inhibitors for antiviral therapy . Researchers can utilize this compound as a critical intermediate to develop novel chemical entities for various therapeutic areas. It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-9-2-3-10(6-12(9)14)13(19)17-7-11(8-17)18-15-4-5-16-18/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHTJNNUYNYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols.

    Coupling of the Rings: The triazole and azetidine rings can be coupled using a suitable linker, often involving a carbonyl group.

    Introduction of the Substituted Phenyl Group: This step might involve a Friedel-Crafts acylation reaction to attach the (3-fluoro-4-methylphenyl)methanone moiety.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the phenyl group.

    Reduction: Reduction reactions might target the carbonyl group or the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, such compounds might be studied for their interactions with enzymes or receptors, potentially leading to the development of new drugs.

Medicine

Medicinal applications could include the investigation of the compound’s efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, inhibiting or modulating their function. The triazole ring could facilitate binding to metal ions or active sites in enzymes, while the azetidine ring might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate its pharmacological and physicochemical properties, this compound is compared to analogs with shared structural motifs, including variations in the triazole-azetidine core and aromatic substituents.

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituent on Phenyl Ring Key Features
Target Compound C₁₆H₁₆FN₃O 285.32 g/mol 3-fluoro-4-methyl Triazole-azetidine core
(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone C₁₂H₁₀Cl₂N₄O 297.14 g/mol 3,4-dichloro Higher hydrophobicity
(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone C₂₃H₂₀N₄O₂S 416.50 g/mol Phenoxymethyl-thiazole Extended aromatic system
(4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone C₂₄H₁₆F₅N₃O₂ 497.40 g/mol 3,5-difluoro and trifluoromethyl Enhanced metabolic stability

Key Observations :

  • Bioactivity Profiles : Compounds with triazole-azetidine cores, such as the target and dichloro analog , cluster into similar bioactivity groups due to shared hydrogen-bonding motifs, as demonstrated in hierarchical clustering studies .
  • Synthetic Accessibility: The synthesis of triazole-containing analogs often involves nucleophilic substitution or cycloaddition reactions. For example, the dichloro analog was synthesized via sequential substitutions, while the phenoxymethyl-thiazole derivative required multi-step functionalization .

Bioactivity and Target Interactions

  • Target Binding : The azetidine-triazole core enables interactions with polar residues in enzyme active sites, as seen in analogs targeting kinases or proteases . The fluorine atom in the target compound may enhance binding via dipole interactions, similar to trifluoromethyl groups in .
  • Metabolic Stability : Fluorinated aromatic rings (e.g., 3-fluoro-4-methyl in the target vs. 3,5-difluoro in ) reduce oxidative metabolism, extending half-life .

SAR (Structure-Activity Relationship) Insights

  • Electron-Withdrawing Groups : Chloro (as in ) and fluoro substituents increase electrophilicity, enhancing interactions with nucleophilic protein residues.
  • Steric Effects: Bulky groups like phenoxymethyl-thiazole may hinder binding to compact active sites but improve selectivity for larger pockets.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a novel synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FN5OC_{13}H_{12}FN_5O, with a molecular weight of approximately 257.27 g/mol. Its structure features an azetidine ring linked to a triazole moiety and a phenyl group substituted with a fluorine atom and a methyl group. This unique configuration contributes to its biological properties.

Synthesis

The synthesis of This compound typically involves the following steps:

  • Formation of the Triazole Ring : This is achieved through a click chemistry reaction between an azide and an alkyne.
  • Azetidine Ring Formation : The azetidine ring is synthesized via cyclization reactions involving appropriate precursors.
  • Coupling with the Phenyl Group : The final step involves coupling the triazole-azetidine intermediate with the 3-fluoro-4-methylphenyl ketone under suitable conditions.

Anticancer Properties

Research indicates that compounds with azetidine and triazole moieties exhibit significant anticancer activities. For instance:

  • In vitro studies have shown that similar compounds inhibit proliferation and induce apoptosis in various human cancer cell lines, including breast and prostate cancer cells .
  • Specific analogs have demonstrated potent antiproliferative effects against MCF-7 (human breast carcinoma) and HT-29 (colon cancer) cells at nanomolar concentrations .

Antiviral Activity

Compounds containing azetidinone units have been reported to possess antiviral properties. For example, derivatives have shown effectiveness against viral infections by inhibiting viral replication in cell cultures .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory activity. Compounds with similar structures have been evaluated for their ability to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Breast Cancer Study : A study evaluating the effects of azetidinone derivatives found that specific compounds significantly reduced cell viability in MCF-7 cells, suggesting potential use in breast cancer therapy.
  • Antiviral Screening : Another study screened several triazole-containing compounds for antiviral activity against influenza viruses, revealing promising results in inhibiting viral replication.

The precise mechanisms by which This compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The triazole moiety may interact with biological targets involved in cell signaling pathways.
  • The azetidine ring could influence the compound's ability to penetrate cellular membranes, enhancing its efficacy.

Comparative Analysis

Here is a table summarizing the biological activities of related compounds:

Compound NameAnticancer ActivityAntiviral ActivityAnti-inflammatory Activity
Compound AStrong (MCF-7)ModerateWeak
Compound BModerate (HT-29)StrongModerate
Compound CStrongWeakStrong
This compound Potentially strongPotentially moderatePotentially strong

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